

Tautomerism and Infrared Spectra of Thiopurines: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,6-Dithiopurine

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This guide provides a comprehensive analysis of the tautomeric forms of thiopurines and their characterization using infrared (IR) spectroscopy. Understanding the tautomeric preferences of thiopurines, a critical class of compounds in medicinal chemistry, is paramount for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Introduction to Thiopurine Tautomerism

Thiopurines, analogues of the endogenous purine bases adenine and guanine, can exist in various tautomeric forms due to the migration of protons between nitrogen and sulfur atoms. The two primary forms are the thione (or keto) and thiol (or enol) forms. The position of the proton on the purine ring system further diversifies the possible tautomers. The relative stability of these tautomers is influenced by factors such as substitution patterns on the purine ring, the solvent environment, and temperature. Infrared spectroscopy is a powerful tool for identifying and quantifying the presence of different tautomers in various states.

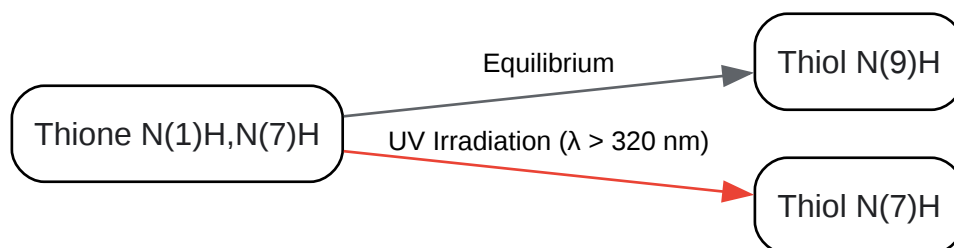
Tautomerism of 6-Thiopurine (6-Mercaptopurine)

6-Thiopurine (6-MP), a widely used immunosuppressant and anticancer drug, exhibits a complex tautomeric equilibrium. Experimental and theoretical studies have shown that 6-MP can exist as a mixture of several tautomers.

Dominant Tautomers of 6-Thiopurine

Infrared spectra of 6-thiopurine isolated in low-temperature argon and nitrogen matrices reveal the coexistence of the thione N(1)H,N(7)H and thiol N(9)H tautomers.[1][2][3] The thione N(1)H,N(7)H form is predicted to be the most stable.[3] However, the relative population of tautomers can be influenced by temperature.[4]

The tautomeric equilibrium of 6-thiopurine can be represented as follows:



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Caption: Tautomeric equilibrium of 6-thiopurine.

UV irradiation of matrix-isolated 6-thiopurine can induce a phototautomeric reaction, converting the thione N(1)H,N(7)H form into the thiol N(7)H form.[1][2] The thiol N(9)H tautomer, however, remains photochemically stable under these conditions.[1][2]

Vibrational Frequencies of 6-Thiopurine Tautomers

The infrared spectra of different 6-thiopurine tautomers exhibit distinct vibrational frequencies. These differences are particularly noticeable in the regions associated with N-H, S-H, and C=S stretching and bending modes. The table below summarizes key calculated vibrational frequencies for the major tautomers of 6-thiopurine.

Tautomer	Vibrational Mode	Calculated Frequency (cm ⁻¹)
Thione N(1)H,N(7)H	$\nu(\text{N1-H})$	~3450
$\nu(\text{N7-H})$	~3400	
$\nu(\text{C=S})$	~1220	
Thiol N(9)H	$\nu(\text{N9-H})$	~3480
$\nu(\text{S-H})$	~2580	
$\nu(\text{C=N}) + \delta(\text{C-H})$	~1600-1500	
Thiol N(7)H	$\nu(\text{N7-H})$	~3420
$\nu(\text{S-H})$	~2590	
$\nu(\text{C=N}) + \delta(\text{C-H})$	~1600-1500	

Note: These are approximate values from theoretical calculations (DFT(B3LYP)/6-31G(d,p)) and may vary slightly from experimental values.[\[1\]](#)[\[2\]](#)

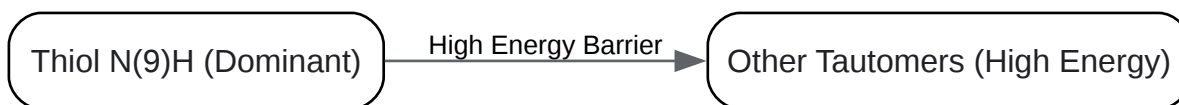
Tautomerism of 2-Thiopurine

In contrast to 6-thiopurine, infrared spectra of 2-thiopurine (2-mercaptapurine) isolated in low-temperature argon and nitrogen matrices indicate the presence of a single dominant tautomer.[\[5\]](#)

The Predominant Tautomer of 2-Thiopurine

Theoretical calculations and experimental IR spectra confirm that 2-thiopurine exists almost exclusively in the thiol N(9)H tautomeric form.[\[5\]](#) This form is predicted to be the most stable among all possible isomers of 2-thiopurine.[\[5\]](#)

The tautomeric landscape of 2-thiopurine is therefore heavily skewed towards one form:



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Caption: Tautomeric landscape of 2-thiopurine.

Vibrational Frequencies of the 2-Thiopurine Thiol N(9)H Tautomer

The experimental IR spectrum of matrix-isolated 2-thiopurine shows good agreement with the theoretically calculated spectrum for the thiol N(9)H tautomer.^[5] Key vibrational bands can be assigned as follows:

Vibrational Mode	Experimental Frequency (cm ⁻¹) (Ar matrix)
$\nu(\text{N9-H})$	3481
$\nu(\text{S-H})$	2586
Ring Vibrations	1600 - 1300
$\delta(\text{N-H})$	1245
$\delta(\text{S-H})$	988

Note: These values are from experimental matrix isolation studies.^[5]

Experimental Protocols

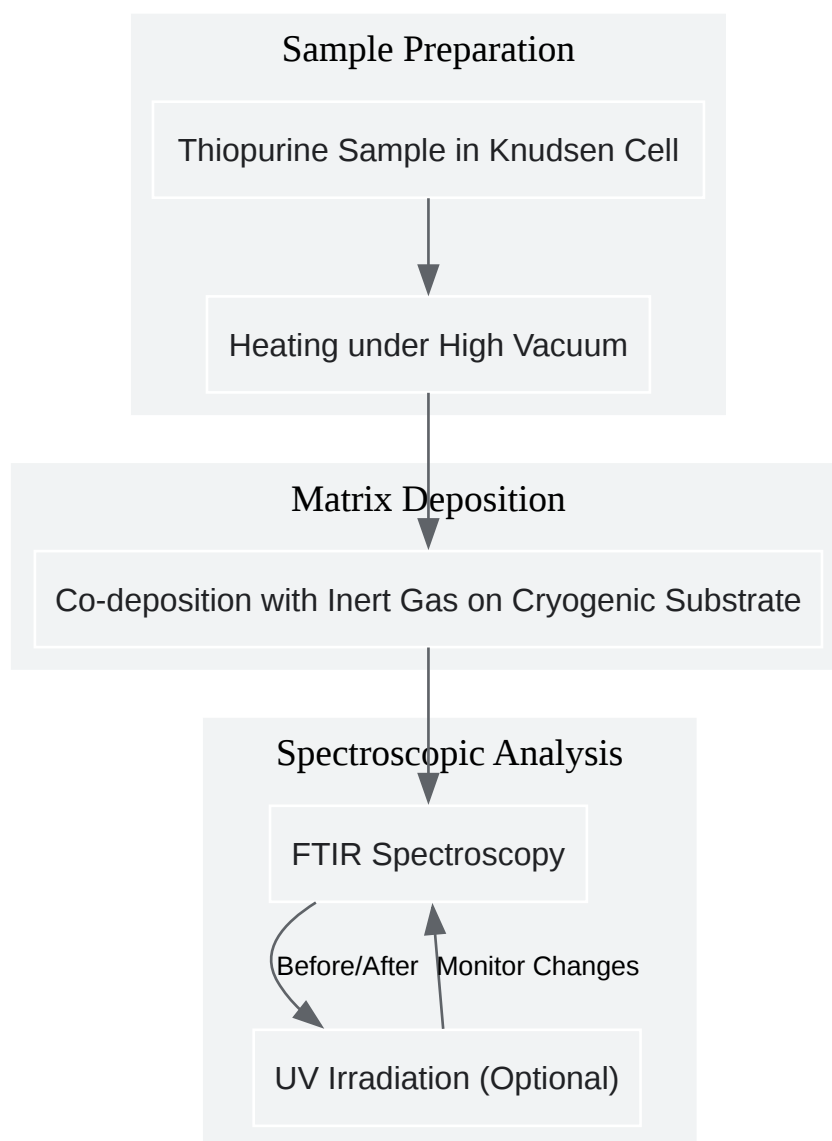
The study of thiopurine tautomerism relies on a combination of experimental techniques and computational methods.

Matrix Isolation Infrared Spectroscopy

This technique allows for the study of individual molecules in an inert environment at very low temperatures, which helps to trap and characterize different tautomers.

Methodology:

- **Sample Preparation:** The thiopurine sample is placed in a Knudsen cell, which is a high-temperature effusion oven.
- **Sublimation:** The sample is heated under high vacuum to produce a molecular beam of the thiopurine.
- **Matrix Deposition:** The molecular beam is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically 10-20 K).
- **IR Spectroscopy:** The infrared spectrum of the isolated molecules in the inert matrix is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Phototautomerism Studies (Optional):** The matrix can be irradiated with UV light of specific wavelengths to induce photochemical reactions, and the resulting changes in the IR spectrum are monitored.



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